2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS No.:
Cat. No.: VC17957665
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O11 |
|---|---|
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2 |
| Standard InChI Key | KBGKQZVCLWKUDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, reflects its intricate structure . The chromen-4-one core (Position 4-one) is substituted at Position 2 with a 3,4-dihydroxyphenyl group, at Position 5 with a glycosidic unit, and at Position 7 with a hydroxyl group . The glycosidic moiety consists of a β-D-glucopyranosyl group, as indicated by the stereochemical descriptors (3R,4S,5R,6R) in the oxan-2-yl component .
Key Functional Groups
-
Chromen-4-one backbone: A bicyclic system comprising fused benzene and pyrone rings, common in flavonoids.
-
3,4-Dihydroxyphenyl group: A catechol moiety linked to Position 2, contributing to redox activity.
-
β-D-Glucopyranosyl unit: A sugar substituent at Position 5, enhancing solubility and modulating bioavailability .
The compound’s stereochemistry, particularly the R/S configuration of the glucopyranosyl group, influences its biological interactions . Computational models, such as the InChIKey (KBGKQZVCLWKUDQ-GMNDVSOCSA-N), provide insights into its 3D conformation .
Spectroscopic Identification
Structural elucidation typically involves:
-
Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, distinguishing aromatic (δ 6–8 ppm) and glycosidic (δ 3–5 ppm) signals.
-
Mass Spectrometry (MS): Molecular ion peaks at m/z 448.4 confirm the molecular weight.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorbance maxima near 270 nm and 350 nm, characteristic of flavonoid π→π* transitions.
Occurrence and Isolation
Natural Sources
While the exact plant sources of 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one remain undocumented, analogous flavonoid glycosides are prevalent in Citrus species, Vitis vinifera (grapes), and medicinal herbs like Ginkgo biloba. These compounds often accumulate in leaves, fruits, and roots as part of plant defense mechanisms.
Extraction and Purification
Isolation protocols for similar flavonoids involve:
-
Solvent Extraction: Methanol or ethanol extracts of plant material.
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with gradient elution (water:acetonitrile).
-
Thin-Layer Chromatography (TLC): Silica gel plates developed in ethyl acetate:formic acid:water (8:1:1).
-
-
Crystallization: Final purification using ethanol-water mixtures.
Yield optimization requires temperature control (20–40°C) and pH adjustment (pH 5–6) to stabilize labile hydroxyl groups.
Pharmacological Properties
Antioxidant Activity
The catechol group (3,4-dihydroxyphenyl) and conjugated π-system enable radical scavenging via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. In vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), show dose-dependent activity, with IC₅₀ values comparable to quercetin derivatives.
Anti-Inflammatory Effects
Molecular docking studies predict inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), key mediators of inflammation. Glycosylation at Position 5 may enhance solubility, improving bioavailability in physiological systems .
Research Challenges and Future Directions
Despite promising structural features, research on 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is hindered by:
-
Synthetic Complexity: Multi-step glycosylation requiring stereochemical precision.
-
Limited Natural Abundance: Necessitating heterologous biosynthesis in microbial hosts.
-
Pharmacokinetic Uncertainties: Poor oral bioavailability due to glycosidic cleavage in the gut .
Future studies should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume